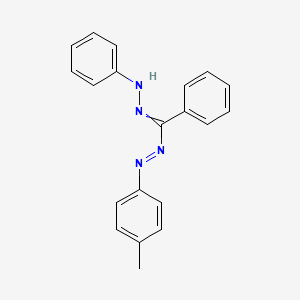

3,5-Diphenyl-1-(p-tolyl)formazan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Diphenyl-1-(p-tolyl)formazan is a complex organic compound with the molecular formula C20H18N4. This compound is known for its unique structure, which includes a diazene group (N=N) and multiple aromatic rings. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-1-(p-tolyl)formazan typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to form the final diazene compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diphenyl-1-(p-tolyl)formazan undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Various substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Biological Applications

3,5-Diphenyl-1-(p-tolyl)formazan has garnered attention in biomedical research due to its potential biological activities. Notably, it is being studied for its role in cell viability assays:

- Cell Viability Assays : Similar to other formazans such as MTT, this compound can be reduced by metabolically active cells to produce a colored product that can be quantified spectrophotometrically. This property is leveraged in assays to assess cell proliferation and cytotoxicity .

- Fluorescence Imaging : The compound may also be utilized in fluorescence imaging techniques, allowing for sensitive detection of cellular processes and localization studies within lipid structures .

Interaction Studies

Research has focused on the interactions of this compound with various metal ions and biological molecules. These studies help elucidate the compound's behavior in biological systems and its potential as a coordination ligand:

- Metal Complexation : The ability of this formazan to form stable complexes with metal ions suggests applications in coordination chemistry. Such complexes can exhibit enhanced properties useful in catalysis and materials science .

- Biological Interactions : Investigations into the compound's interactions with biomolecules may reveal insights into its mechanism of action and therapeutic potential.

Wirkmechanismus

The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in electron transfer reactions, form coordination complexes with metals, and interact with nucleophiles and electrophiles. These interactions can lead to various chemical transformations and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diazene, (4-methoxyphenyl)phenyl-

- Diazene, (4-ethylphenyl)phenyl-

- Diazene, (4-iodophenyl)phenyl-

Uniqueness

3,5-Diphenyl-1-(p-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specialized applications.

Biologische Aktivität

3,5-Diphenyl-1-(p-tolyl)formazan is a member of the formazan family, characterized by its unique structure featuring a hydrazone backbone. This compound has garnered attention in biomedical research due to its significant biological activities, particularly in cell viability assays and as an agent in various chemical reactions.

Chemical Structure

The general formula for formazans is R1R2C=N−N=CR3R4, where the R groups can vary significantly, influencing the compound's properties and reactivity. Specifically, this compound contains two phenyl groups and a p-tolyl group attached to the nitrogen atoms of the formazan framework. This structural arrangement contributes to its electronic properties and potential applications in coordination chemistry and material science.

Cell Viability Assays

Research indicates that this compound exhibits significant biological activities that make it valuable in biomedical research. In cell viability assays, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism.

Interaction with Metal Ions

Studies have highlighted the interaction of this compound with various metal ions, which can enhance its biological activity. The compound forms stable complexes that may exhibit improved therapeutic effects. For instance, its complexes with transition metals have been shown to possess enhanced cytotoxicity against specific cancer cell lines compared to the uncomplexed form.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest several potential pathways:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

- Redox Activity : Its ability to undergo redox reactions could play a role in its biological effects, particularly in oxidative stress modulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Diphenylformazan | Two phenyl groups attached to the nitrogen backbone | Exhibits strong redox activity |

| 5-Cyano-2,3-ditolylformazan | Contains cyano group and two tolane moieties | Enhanced electronic properties due to cyano addition |

| 4-Methylthio-2,3-diphenylformazan | Methylthio substituent on one phenyl group | Increased solubility in organic solvents |

| 4-Aminophenylformazan | Amino group substitution on the phenyl ring | Potential use in biological assays due to amino group |

The uniqueness of this compound lies in its specific combination of substituents that influence its optical properties and reactivity compared to these similar compounds. Its ability to form stable complexes while maintaining significant biological activity sets it apart from others in its class.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability across multiple cancer cell lines (e.g., MCF-7 and HeLa). The study utilized MTT assays to quantify cell viability and further analyzed apoptotic markers.

- Metal Ion Complexation : Another investigation focused on the interaction between this compound and various metal ions (Cu²⁺, Zn²⁺). Results indicated that these complexes exhibited enhanced cytotoxicity compared to the free compound.

Eigenschaften

IUPAC Name |

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLDKKLAWINVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.